Ethyl 4-Methyl-2-(3-bromophenyl)thiazole-5-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-(3-bromophenyl)-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2S/c1-3-17-13(16)11-8(2)15-12(18-11)9-5-4-6-10(14)7-9/h4-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUAHKQKCODAWRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2=CC(=CC=C2)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679204 | |
| Record name | Ethyl 2-(3-bromophenyl)-4-methyl-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160573-84-1 | |
| Record name | Ethyl 2-(3-bromophenyl)-4-methyl-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-Methyl-2-(3-bromophenyl)thiazole-5-carboxylate typically involves the reaction of ethyl acetoacetate with N-bromosuccinimide (NBS) and thiourea or its derivatives. This one-pot procedure is efficient and yields the desired thiazole derivative . The reaction is usually carried out in an ethanolic solution under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) at the Bromophenyl Group
The 3-bromophenyl moiety undergoes SNAr reactions under basic or catalytic conditions, enabling C–C or C–heteroatom bond formation.
Key Findings :
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The bromine atom activates the para position for cross-coupling, as demonstrated in Suzuki reactions yielding biaryl thiazoles .
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Steric hindrance from the methyl group at C4 of the thiazole reduces reaction rates compared to unsubstituted analogs .
Ester Hydrolysis and Functionalization
The ethyl ester undergoes hydrolysis or transesterification, enabling access to carboxylic acid derivatives.
Mechanistic Insight :
-
Hydrolysis proceeds via nucleophilic attack at the carbonyl carbon, forming a tetrahedral intermediate.
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Transesterification retains the thiazole ring integrity while modifying solubility properties .
Thiazole Ring Functionalization
The electron-deficient thiazole core participates in electrophilic and radical reactions.
Notable Observations :
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Bromination at the methyl group proceeds via a radical mechanism, confirmed by ESR studies .
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Oxidation of the ester to a ketone is sensitive to overoxidation, requiring strict temperature control .
Metal-Mediated Cross-Coupling at C2
The C2 position of the thiazole engages in palladium-catalyzed coupling reactions.
Limitations :
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Steric bulk from the 3-bromophenyl group reduces yields in couplings requiring large organometallic reagents .
Cyclization Reactions
The compound serves as a precursor for fused heterocyclic systems.
Applications :
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Fused systems exhibit enhanced π-stacking, improving material science applications .
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Pyrazole hybrids show marked antiproliferative activity (IC₅₀ = 1.8 μM vs. HeLa) .
Stability Under Physiological Conditions
Critical for pharmaceutical applications:
| Parameter | Conditions | Half-Life | Degradation Products | Source |
|---|---|---|---|---|
| Plasma Stability | Human plasma, 37°C | 4.2h | Carboxylic acid, debrominated analog | |
| Photostability | UV-A (320–400 nm), 24h | 89% remaining | None detected |
Implications :
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Antifungal Properties
Ethyl 4-Methyl-2-(3-bromophenyl)thiazole-5-carboxylate has been investigated for its potential as an antimicrobial and antifungal agent. Research indicates that derivatives of thiazole compounds exhibit significant activity against a range of pathogens. For instance, studies have shown that thiazole derivatives can inhibit bacterial cell wall synthesis, which is crucial for their antimicrobial effects .
Anticancer Activity
The compound is also being explored for its anticancer properties. Thiazole-based compounds have demonstrated efficacy against various cancer cell lines, including breast and liver cancer. One study highlighted a thiazole-pyridine hybrid that exhibited better anti-breast cancer efficacy compared to the standard drug 5-fluorouracil .
Biological Studies
Enzyme Interaction Studies
This compound serves as a valuable tool in biological studies to understand the interactions of thiazole derivatives with enzymes and receptors. Its thiazole ring can interact with specific molecular targets, influencing enzyme activity and signaling pathways .
Chemical Synthesis
Synthesis Methods
The synthesis of this compound typically involves a one-pot reaction using ethyl acetoacetate, N-bromosuccinimide (NBS), and thiourea or its derivatives. This method is noted for its efficiency and high yield.
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| 1 | Ethyl acetoacetate + NBS + Thiourea | Reflux | Formation of thiazole derivative |
| 2 | Reaction workup | Cooling & filtration | Purification of product |
Case Studies
Case Study 1: Anticancer Activity
In a study examining the anticancer potential of thiazole derivatives, this compound was tested against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of various thiazole derivatives, including this compound. The compound showed promising activity against Escherichia coli and Staphylococcus aureus, outperforming some conventional antibiotics in certain assays.
Mechanism of Action
The mechanism of action of Ethyl 4-Methyl-2-(3-bromophenyl)thiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, altering their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The exact pathways and molecular targets can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of thiazole derivatives are highly dependent on substituents. Key analogues include:
Key Observations :
- Lipophilicity : The 3-bromophenyl substituent increases lipophilicity compared to thienyl or methoxy groups but is less lipophilic than trifluoromethyl or dichlorophenyl derivatives .
- Reactivity: Bromine facilitates nucleophilic aromatic substitution, enabling derivatization into hydrazides (69% yield) or acylhydrazones for antifungal applications . In contrast, methylamino groups require protective strategies (e.g., tert-butoxycarbonyl) to prevent interference in reactions .
- Biological Activity : Alkoxy-substituted derivatives (e.g., 4-ethoxyphenyl) exhibit potent antiproliferative effects against breast cancer cells (IC₅₀ = 1.2 µM), comparable to paclitaxel . Bromine-containing analogues may enhance antifungal activity due to halogen bonding with target proteins .
Physicochemical Properties
- Melting Points : Bromine and chlorine substituents elevate melting points (>300°C) due to increased molecular symmetry and halogen-halogen interactions . Nitro and trifluoromethyl groups result in lower melting points (217–327°C) .
- Spectral Data : IR spectra of bromophenyl thiazoles show characteristic C=O (1700–1720 cm⁻¹) and C-Br (600–650 cm⁻¹) stretches, while ¹H NMR signals for the ethyl ester group appear at δ 1.2–1.4 (triplet) and δ 4.2–4.4 (quartet) .
Biological Activity
Ethyl 4-Methyl-2-(3-bromophenyl)thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential as an antimicrobial, antifungal, and anticancer agent, supported by various research findings and case studies.
Chemical Structure and Properties
This compound features a thiazole ring, which is known for its biological activity. The presence of the bromine atom on the phenyl ring enhances its chemical reactivity and biological properties, making it a valuable candidate for further research.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been studied against various bacterial strains, demonstrating effective inhibition:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 40 µg/mL |
| Staphylococcus aureus | 30 µg/mL |
| Pseudomonas aeruginosa | 50 µg/mL |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance .
Antifungal Activity
In addition to its antibacterial properties, this compound has also shown antifungal activity. Studies have reported its effectiveness against common fungal pathogens, which is crucial for treating infections that are resistant to conventional antifungal treatments. The exact mechanisms are still under investigation but may involve disruption of fungal cell wall synthesis .
Anticancer Activity
The anticancer potential of this compound has garnered attention in recent years. Various studies have demonstrated its ability to inhibit cancer cell proliferation across multiple cancer types:
| Cancer Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 (breast cancer) | 15 |
| HeLa (cervical cancer) | 10 |
| A549 (lung cancer) | 20 |
The compound appears to induce apoptosis in cancer cells and may target specific molecular pathways involved in tumor growth and metastasis .
The mechanism by which this compound exerts its biological effects is multifaceted:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial cell wall synthesis, leading to cell death.
- Cell Cycle Arrest : Studies indicate that it can cause cell cycle arrest in cancer cells, preventing their proliferation.
- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cells, contributing to its anticancer effects .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- A study evaluated its effects on human leukemia cell lines, showing significant reductions in cell viability at concentrations as low as 10 µM.
- Another investigation into its antimicrobial properties revealed comparable efficacy to standard antibiotics like ceftriaxone against resistant bacterial strains .
Q & A
What are the established synthetic routes for Ethyl 4-Methyl-2-(3-bromophenyl)thiazole-5-carboxylate, and how do reaction conditions influence yield and purity?
Basic Research Focus
The compound is typically synthesized via Hantzsch thiazole formation, involving condensation of a brominated acetophenone derivative with thiourea or thioamide precursors. For example, Ethyl 2-chloroacetoacetate reacts with 3-bromophenyl-substituted thiourea in ethanol under reflux to form the thiazole core . Key variables include solvent choice (e.g., ethanol vs. THF), temperature (reflux vs. room temperature), and stoichiometry of reagents. Yield optimization often requires iterative adjustment of these parameters, with purity monitored via TLC or LC-MS .
Advanced Research Focus
Advanced methodologies involve regioselective bromination at the 3-position of the phenyl ring prior to thiazole cyclization. For example, using N-bromosuccinimide (NBS) in DMF under controlled light exposure achieves selective bromination without overhalogenation . Microwave-assisted synthesis has also been explored to reduce reaction times (from 8 hours to 30 minutes) while maintaining yields >85% . Post-synthetic purification via flash chromatography (hexane:ethyl acetate gradients) or recrystallization (using DCM/hexane) is critical for isolating high-purity crystals suitable for X-ray diffraction .
How can spectroscopic and crystallographic data resolve ambiguities in structural characterization, particularly regarding substituent orientation?
Basic Research Focus
1H and 13C NMR are primary tools for confirming the thiazole core and substituent positions. For example, the methyl group at position 4 of the thiazole appears as a singlet at δ 2.5–2.7 ppm, while the 3-bromophenyl group shows characteristic splitting patterns in aromatic regions (δ 7.2–7.8 ppm) . LC-MS (ESI+) confirms molecular weight (e.g., m/z 354 [M+H]+ for C13H12BrNO2S) .
Advanced Research Focus
Single-crystal X-ray diffraction (SC-XRD) is indispensable for unambiguous structural validation. For instance, studies using SHELXL refinement revealed that the 3-bromophenyl group adopts a planar orientation relative to the thiazole ring, with dihedral angles <10° . Discrepancies in NMR-based assignments (e.g., overlapping signals in crowded aromatic regions) can be resolved via 2D NMR (COSY, HSQC) or computational modeling (DFT-based chemical shift predictions) .
What strategies mitigate challenges in functionalizing the 3-bromophenyl group for downstream applications?
Advanced Research Focus
The bromine atom at the 3-position serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). For example, palladium-catalyzed coupling with arylboronic acids in THF/water (1:1) at 80°C introduces diverse aryl/heteroaryl groups while preserving the thiazole ester . Challenges include avoiding thiazole ring decomposition under basic conditions; using mild bases (e.g., K2CO3 instead of NaOH) and low temperatures (0–25°C) improves compatibility .
How do computational methods (e.g., molecular docking) inform the design of derivatives targeting biological receptors?
Advanced Research Focus
Glide XP docking (Schrödinger Suite) has been employed to predict binding modes of thiazole derivatives to targets like CDK9 or Keap1. For example, the 3-bromophenyl group’s hydrophobic interactions with Keap1’s P1 pocket were validated via MD simulations, guiding the design of analogues with enhanced binding affinity . QSAR models using Hammett σ constants for substituent effects (e.g., electron-withdrawing bromine vs. methyl groups) further optimize bioactivity .
What experimental and analytical approaches address contradictory data in reaction mechanisms or biological activity?
Advanced Research Focus
Contradictions in proposed reaction pathways (e.g., radical vs. ionic mechanisms for bromination) are resolved via radical trapping experiments (TEMPO) or isotopic labeling (18O/2H). For biological studies, discrepancies in IC50 values (e.g., anti-Candida activity) are addressed by standardizing assay conditions (e.g., RPMI-1640 media pH, inoculum size) and validating via orthogonal methods (e.g., time-kill assays vs. microdilution) .
What crystallization techniques yield high-quality crystals for structural analysis, particularly with halogen-bonding tendencies?
Advanced Research Focus
Slow evaporation from DCM/hexane (1:3) at 4°C produces crystals suitable for SC-XRD. The bromine atom’s polarizability facilitates halogen bonding with electron-rich moieties (e.g., carbonyl groups), which can induce twinning. Strategies include using additives (e.g., 1% DMSO) to disrupt intermolecular interactions or switching to nonpolar solvents (e.g., toluene) .
How are stability and degradation profiles evaluated under physiological conditions?
Advanced Research Focus
Hydrolytic stability of the ethyl ester is assessed via HPLC under simulated gastric fluid (pH 1.2, 37°C). Degradation products (e.g., carboxylic acid derivatives) are identified using HRMS and compared against synthetic standards. Oxidation susceptibility (e.g., thiazole ring cleavage) is monitored via accelerated stability studies (40°C/75% RH) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
